Methyl 4-acetylpiperidine-4-carboxylate

Catalog No.
S13696173
CAS No.
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetylpiperidine-4-carboxylate

Product Name

Methyl 4-acetylpiperidine-4-carboxylate

IUPAC Name

methyl 4-acetylpiperidine-4-carboxylate

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c1-7(11)9(8(12)13-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3

InChI Key

URLZADMXWAJFRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)C(=O)OC

Methyl 4-acetylpiperidine-4-carboxylate is a chemical compound characterized by its piperidine structure with an acetyl group and a carboxylate ester. Its molecular formula is C${9}$H${15}$NO$_{3}$, and it has a molecular weight of approximately 171.23 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules. The structure includes a piperidine ring, which is a six-membered saturated nitrogen-containing ring, making it a versatile scaffold in organic synthesis.

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Acylation: The acetyl group can be transferred to nucleophiles, facilitating the formation of various derivatives.
  • Reduction: The carbonyl group can be reduced to alcohols or other functional groups under specific conditions.
  • Oxidation: This compound can undergo oxidation to yield corresponding ketones or acids, enhancing its utility in synthetic pathways .

The biological activity of methyl 4-acetylpiperidine-4-carboxylate has been explored in various studies. It has shown potential as an intermediate in the synthesis of compounds with antitubercular properties and inhibitors for specific protein kinases. The presence of the piperidine ring contributes to its pharmacological profile, making it a candidate for further biological evaluations .

Several methods have been developed for synthesizing methyl 4-acetylpiperidine-4-carboxylate:

  • Direct Acylation: Starting from piperidine derivatives, acetic anhydride can be used to introduce the acetyl group.
  • Esterification Reaction: Reacting 4-acetylpiperidine with methanol in the presence of acid catalysts can yield the methyl ester.
  • Multi-step Synthesis: Involves using intermediates such as isonipecotic acid, followed by acylation and esterification processes to achieve the final product .

Methyl 4-acetylpiperidine-4-carboxylate finds applications in several fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of drugs targeting various diseases, including tuberculosis and cancer.
  • Organic Synthesis: Utilized as a reagent in organic reactions, particularly for synthesizing complex molecules.
  • Agricultural Chemistry: Potentially used in developing agrochemicals due to its biological activity against pathogens .

Methyl 4-acetylpiperidine-4-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-piperidinecarboxylateC${8}$H${15}$NO$_{2}$Ethyl instead of methyl group; different solubility properties
1-Acetylpiperidine-4-carboxylic AcidC${8}$H${13}$NO$_{3}$Contains an additional carboxylic acid functional group
Methyl piperidine-4-carboxylateC${7}$H${13}$NO$_{2}$Lacks the acetyl group; simpler structure

Uniqueness

Methyl 4-acetylpiperidine-4-carboxylate is unique due to its combination of an acetyl group and a carboxylic acid moiety within a piperidine framework. This combination enhances its reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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